KCNQ2 Antagonism: Comparable to ML252
2-Chloro-4,8-dimethylquinazoline exhibits nanomolar antagonist activity at the KCNQ2 (Kv7.2) potassium channel, a target implicated in neuronal excitability disorders. In a direct cross-study comparison, the compound demonstrates an IC50 value of 70 nM when evaluated in CHO cells expressing human KCNQ2 using an automated patch clamp electrophysiology assay [1]. This potency is nearly identical to the well-characterized probe compound ML252 (IC50 = 69 nM), a selective KCNQ2 inhibitor developed through the NIH Molecular Libraries Program and used extensively for target validation studies [2]. Both compounds were tested under comparable conditions (CHO cell expression, automated patch clamp), supporting the reliability of the cross-study comparison. The minimal difference in potency (ΔIC50 = 1 nM) indicates that 2-Chloro-4,8-dimethylquinazoline can serve as a structurally distinct alternative to ML252 for exploring KCNQ2 pharmacology without relying on the same chemotype.
| Evidence Dimension | KCNQ2 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | ML252 (CID 50985951): 69 nM |
| Quantified Difference | ΔIC50 = 1 nM (1.4% difference) |
| Conditions | Human KCNQ2 expressed in CHO cells; automated patch clamp electrophysiology; 3 min incubation |
Why This Matters
This demonstrates that 2-Chloro-4,8-dimethylquinazoline possesses comparable target engagement to a validated pharmacological probe, enabling researchers to interrogate KCNQ2 biology with a distinct chemical scaffold, which is critical for avoiding chemotype-specific artifacts in drug discovery.
- [1] BindingDB. CHEMBL2164048 (BDBM50395464) Activity Data. Accessed April 2026. View Source
- [2] NIH Molecular Libraries Program. ML252 Probe Report: Table of Probe Structure & Characteristics. NCBI Bookshelf, 2013. View Source
